1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol
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Overview
Description
1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 4-methylstyrene, followed by subsequent functional group transformations. One common method involves the reaction of 4-methylstyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropyl intermediate is then subjected to reduction and functionalization to yield the desired ethan-1-ol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)ethan-1-one
- 1-(4-Methylphenyl)ethanone
- 1-(4-Methylphenyl)-2-propanone
Uniqueness
1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H16O/c1-9-3-5-11(6-4-9)12(7-8-12)10(2)13/h3-6,10,13H,7-8H2,1-2H3 |
InChI Key |
RXTSOVGECXEGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(C)O |
Origin of Product |
United States |
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